molecular formula C19H16FN3O2S B4512027 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B4512027
M. Wt: 369.4 g/mol
InChI Key: QAGWOEBUDFEBMN-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic small molecule compound of significant interest in chemical biology and oncology research. This compound belongs to a class of pyridazinone derivatives that function as first-in-class, PBM (PRMT5 Binding Motif)-competitive inhibitors . Its primary research value lies in its unique mechanism of action; it selectively targets the protein arginine methyltransferase PRMT5 not at its canonical catalytic site, but at a distal surface responsible for binding substrate adaptor proteins like pICln and RIOK1 . By disrupting the PRMT5-PBM interaction, this inhibitor can reduce substrate methylation and disrupt PRMT5-RIOK1 complexes, providing a valuable tool for dissecting the specific biological functions mediated by this protein-protein interaction . The exploration of PRMT5 inhibitors is a prominent strategy in targeted cancer therapy, particularly for malignancies with MTAP deletions, as this creates a synthetic lethal interaction . This compound enables researchers to investigate an alternative inhibitory approach distinct from SAM-competitive catalytic inhibitors, which may help in understanding how to achieve a wider therapeutic window . It serves as a key chemical probe for studying PBM-dependent PRMT5 activities, spliceosome complex methylation, and the development of novel therapeutic strategies for MTAP-deleted cancers. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-26-14-6-4-5-13(11-14)21-18(24)12-23-19(25)10-9-17(22-23)15-7-2-3-8-16(15)20/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGWOEBUDFEBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the acylation of the pyridazinone derivative with 3-(methylsulfanyl)phenylacetic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyridazinone derivatives.

    Medicine: Potential therapeutic agent for diseases where modulation of specific molecular targets is beneficial.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core could participate in hydrogen bonding with the target protein. The exact pathways and targets would require further experimental validation.

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a derivative of pyridazine and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant studies and data.

  • Molecular Formula : C₁₈H₁₄FN₃O₂
  • Molecular Weight : 323.327 g/mol
  • CAS Number : 1324083-71-7

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorophenyl derivatives with pyridazine intermediates, followed by acylation to form the acetamide structure. The synthetic pathway is crucial for optimizing yield and purity, which directly impacts biological testing outcomes.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyridazine exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this compound have shown efficacy in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism appears to involve modulation of voltage-gated sodium channels, which are critical in neuronal excitability and seizure propagation .

Antibacterial Activity

Preliminary evaluations indicate that this compound may possess antibacterial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains, suggesting a potential for further exploration in antimicrobial applications. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and acetamide groups can significantly influence antibacterial efficacy .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of the compound. Results indicate that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxic effects on human cell lines. This necessitates further investigation into optimizing therapeutic indices .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant effects of several pyridazine derivatives, it was found that compounds similar to this compound demonstrated significant protective effects in MES models at dosages ranging from 100 mg/kg to 300 mg/kg. The most effective compound showed a latency period before seizure protection, indicating potential for long-duration anticonvulsant action .

Case Study 2: Antibacterial Evaluation

A recent antibacterial evaluation involved testing the compound against Xanthomonas oryzae strains. The minimum inhibitory concentration (MIC) values were determined, revealing promising activity compared to standard antibiotics. Scanning electron microscopy (SEM) analysis confirmed that treatment with the compound resulted in significant morphological changes in bacterial cells, indicating membrane disruption as a mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AnticonvulsantMES TestSignificant seizure protection
AntibacterialMIC against XooEffective with low MIC values
CytotoxicityHuman Cell LinesVarying cytotoxic effects observed

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazinone core: Imparts hydrogen-bonding capacity via the carbonyl oxygen and nitrogen atoms.
  • 2-Fluorophenyl group : Enhances lipophilicity and influences electronic properties.
  • 3-(Methylsulfanyl)phenyl acetamide : Contributes to solubility modulation and target selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with other pyridazinone derivatives but is distinguished by its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities Unique Attributes
Target Compound : 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 2-fluorophenyl, 3-(methylsulfanyl)phenyl ~358 (estimated) Anticancer, anti-inflammatory (predicted) Methylsulfanyl group enhances hydrophobic interactions; ortho-fluorine improves metabolic stability
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide () 2-fluorophenyl, 2-chlorophenyl 357.8 Anti-inflammatory, anticancer (in vitro) Chlorine substituent increases electrophilicity; synergistic halogen effects
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide () 4-fluorophenyl, 3,4,5-trifluorophenyl 396.34 Antimicrobial, kinase inhibition Multiple fluorine atoms amplify electron-withdrawing effects; broad-spectrum activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide () 4-fluoro-2-methoxyphenyl, 4-butylphenyl ~420 (estimated) Anti-inflammatory Methoxy group improves solubility; butyl chain enhances membrane permeability
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide () Acetylamino-ethylphenyl, 2-methylphenyl 408.45 Anticancer (cell line studies) Acetylamino group facilitates protein binding; ethyl substituent stabilizes hydrophobic pockets

Pharmacological and Biochemical Comparisons

Binding Affinity and Selectivity

  • Target Compound : The methylsulfanyl group may interact with cysteine residues in enzymes (e.g., kinases or phosphatases), conferring selectivity over analogs with simple phenyl or halogenated groups .
  • N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-...acetamide (): Demonstrates higher binding affinity to COX-2 compared to COX-1, suggesting anti-inflammatory specificity .
  • 2-(3-(4-fluorophenyl)-6-oxo...trifluorophenyl)acetamide (): Shows potent inhibition of bacterial DNA gyrase (IC₅₀ = 0.8 μM) due to trifluorophenyl’s strong electron-withdrawing effects .

Research Findings and Gaps

  • Anticancer Potential: Pyridazinone derivatives with fluorophenyl groups exhibit IC₅₀ values of 2-10 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The target compound’s methylsulfanyl group may improve uptake in hypoxic tumor microenvironments.
  • Anti-inflammatory Activity : Analogous compounds reduce TNF-α production by 40-60% at 10 μM in macrophage assays .
  • Gaps: Limited data exist on the target compound’s in vivo efficacy, toxicity, and pharmacokinetics. Comparative studies with FDA-approved pyridazinone drugs (e.g., levosimendan) are needed .

Q & A

Q. What are the key considerations for synthesizing 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide with high purity?

The synthesis typically involves multi-step reactions, including amide coupling between pyridazinone intermediates and substituted phenylacetamides. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) may be used for cyclization steps .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

A combination of analytical techniques is employed:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and methylsulfanyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 357.8 matches C₁₈H₁₃ClFN₃O₂) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring) .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .
  • HPLC monitoring : Quantifies degradation products (e.g., hydrolyzed acetamide or oxidized sulfur species) .
  • X-ray crystallography : Determines solid-state stability by analyzing crystal packing and hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed effects .
  • Structural validation : Confirm batch-to-batch consistency via XRD or NMR to rule out synthesis-derived impurities .

Q. What experimental designs optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .
  • Mutagenesis studies : Identify critical residues in target proteins by alanine scanning .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
  • Side-chain variation : Substitute the methylsulfanyl group with hydrophilic moieties (e.g., -OH, -NH₂) to improve solubility .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide synthetic priorities .

Q. What strategies address poor aqueous solubility during in vivo testing?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve systemic delivery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

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